3-[(1S)-1-(Dimethylamino)ethyl]phenol
Übersicht
Beschreibung
NAP 226-90 is a metabolite of rivastigmine that is formed by hydrolysis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie ist diese Verbindung als Metabolit von Rivastigmin bekannt . Rivastigmin ist ein gehirnspezifischer Acetylcholinesterase-Hemmer, der zur Behandlung der Alzheimer-Krankheit und anderer Gedächtnisstörungen eingesetzt wird. Die Untersuchung seiner Metaboliten wie 3-[(1S)-1-(Dimethylamino)ethyl]phenol ist entscheidend für das Verständnis des Metabolismus des Medikaments und die Optimierung seiner Wirksamkeit und Sicherheitsprofile.
Organische Synthese
Als organischer Baustein dient diese Chemikalie als Vorläufer bei der Synthese komplexer Moleküle. Seine Struktur ermöglicht Modifikationen, die zur Entwicklung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen chemischen Industrien führen können .
Materialwissenschaften
In den Materialwissenschaften könnten die Eigenschaften der Verbindung zur Entwicklung neuer Materialien untersucht werden. Seine phenolische Struktur könnte nützlich sein, um Polymere mit bestimmten Eigenschaften zu schaffen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit .
Analytische Chemie
Diese Verbindung kann als Standard- oder Referenzmaterial in analytischen Verfahren verwendet werden, um die Genauigkeit und Präzision analytischer Instrumente und Methoden zu gewährleisten .
Umweltwissenschaften
Die Umweltbelastung durch Chemikalien wie this compound ist ein wichtiger Forschungsbereich. Forschungen können sich auf seine biologische Abbaubarkeit, Toxizität und Methoden für seine sichere Entsorgung oder Sanierung aus Umweltproben konzentrieren .
Biochemische Forschung
In der Biochemie ist die Wechselwirkung der Verbindung mit biologischen Molekülen von Interesse. Sie könnte in Enzymhemmungsstudien oder bei der Untersuchung von Zellprozessen verwendet werden, die phenolische Verbindungen beinhalten .
Medizinische Chemie
Die medizinische Chemieforschung befasst sich mit der Gestaltung und Entwicklung pharmazeutischer Wirkstoffe. Als eine mit Rivastigmin verwandte Verbindung könnte this compound auf seine potenziellen therapeutischen Wirkungen oder als Modell für die Herstellung neuer Medikamente untersucht werden .
Chemieingenieurwesen
Im Chemieingenieurwesen könnte die Rolle dieser Verbindung bei der Prozessoptimierung untersucht werden, z. B. die Verbesserung von Reaktionswegen oder die Entwicklung von Katalysatoren, die die Produktionseffizienz verbessern können .
Wirkmechanismus
Target of Action
It is known to be a metabolite of rivastigmine , which is a brain-selective acetylcholinesterase inhibitor . Therefore, it can be inferred that this compound may also interact with acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of 3-[(1S)-1-(Dimethylamino)ethyl]phenol are not well-documented in the literature. As a metabolite of rivastigmine, it may interact with enzymes, proteins, and other biomolecules in a similar manner to its parent compound. Rivastigmine is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .
Molecular Mechanism
As a metabolite of rivastigmine, it may exert its effects at the molecular level through interactions with biomolecules such as acetylcholinesterase .
Metabolic Pathways
Given its status as a metabolite of rivastigmine, it may be involved in similar pathways, potentially interacting with enzymes or cofactors related to acetylcholine metabolism .
Biologische Aktivität
3-[(1S)-1-(Dimethylamino)ethyl]phenol, commonly known as Rivastigmine, is a chiral organic compound with significant biological activity, particularly in the field of neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₁O
- CAS Number : 139306-10-8
- IUPAC Name : this compound
The compound features a phenolic structure with a dimethylamino group attached to an ethyl chain. Its stereochemistry is crucial for its biological activity, with the (S)-enantiomer exhibiting greater efficacy compared to its (R)-counterpart.
This compound primarily acts as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism enhances cholinergic neurotransmission, which is particularly beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Biochemical Pathways
The inhibition of AChE affects several biochemical pathways:
- Cholinergic Pathway : Enhanced acetylcholine levels improve cognitive functions.
- Neurotransmitter Regulation : Modulates other neurotransmitter systems indirectly due to increased cholinergic activity.
Biological Activities and Applications
This compound exhibits various biological activities:
- Acetylcholinesterase Inhibition : This is its primary pharmacological action, crucial for cognitive enhancement in Alzheimer's patients.
- Potential Neuroprotective Effects : Some studies suggest that it may have protective effects against neurodegeneration beyond AChE inhibition .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
Donepezil | Phenyl ring with piperidine structure | Acetylcholinesterase inhibitor | Selective for acetylcholinesterase |
Galantamine | Tertiary amine with a phenolic structure | Acetylcholinesterase inhibitor | Dual action on cholinergic system |
Tacrine | Aryl ring with a piperidine moiety | Acetylcholinesterase inhibitor | First drug approved for Alzheimer's treatment |
3-[1-(Methylamino)ethyl]phenol | Lacks dimethyl substitution | Weaker acetylcholinesterase inhibition | Less effective than Rivastigmine |
This table highlights Rivastigmine's unique efficacy in cholinergic modulation compared to similar compounds.
Clinical Efficacy
Numerous clinical studies have demonstrated the effectiveness of Rivastigmine in improving cognitive function in patients with Alzheimer's disease. For instance:
- A randomized controlled trial showed that patients treated with Rivastigmine exhibited significant improvements in cognitive scores compared to placebo groups.
- Long-term studies indicated sustained cognitive benefits over extended treatment periods.
Safety Profile
While Rivastigmine is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects : Nausea, vomiting, diarrhea, and insomnia.
- Serious Adverse Effects : Bradycardia and gastrointestinal bleeding in rare cases.
Eigenschaften
IUPAC Name |
3-[(1S)-1-(dimethylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161005 | |
Record name | NAP-226-90 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139306-10-8 | |
Record name | (S)-3-[1-(Dimethylamino)ethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139306-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NAP-226-90 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139306108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAP-226-90 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NAP-226-90 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-[1-(Dimethylamino)-ethyl]-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAP-226-90 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1608PLR9ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.